molecular formula C20H42N4O3 B12680622 N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine CAS No. 94346-08-4

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine

Cat. No.: B12680622
CAS No.: 94346-08-4
M. Wt: 386.6 g/mol
InChI Key: QLXILPUJFJMPMU-SFHVURJKSA-N
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Description

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine is a synthetic derivative of the natural amino acid L-asparagine. This specialized reagent is designed for research applications, particularly in the fields of biochemistry and medicinal chemistry. The structure of this compound, which features an L-asparagine backbone modified with a polyamine-derived side chain terminating in a dodecyl group, suggests its potential utility in studying cell membrane interactions and as a building block for more complex molecular constructs. L-asparagine is a well-characterized, non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue . The modification site (N2) on the asparagine molecule is analogous to positions used in other research compounds, such as Boc-protected asparagine derivatives . The dodecylamino moiety introduces a long-chain alkyl group, which can confer amphiphilic properties, potentially enabling this compound to interact with lipid bilayers or cellular membranes. This makes it a candidate for investigating novel drug delivery systems or as a tool for probing amino acid transport and metabolism in various biological models. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

94346-08-4

Molecular Formula

C20H42N4O3

Molecular Weight

386.6 g/mol

IUPAC Name

(2S)-4-amino-2-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C20H42N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-18(20(26)27)17-19(21)25/h18,22-24H,2-17H2,1H3,(H2,21,25)(H,26,27)/t18-/m0/s1

InChI Key

QLXILPUJFJMPMU-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCNCCNCCN[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

CCCCCCCCCCCCNCCNCCNC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • L-asparagine : The amino acid backbone providing the carboxyl and amino groups.
  • Dodecylamine derivatives : Specifically, 2-(dodecylamino)ethylamine or related intermediates.
  • Coupling agents : EDC or DCC to activate carboxyl groups for amide bond formation.
  • Protecting groups : Such as Boc (tert-butyloxycarbonyl) for amino groups or esters for carboxyl groups.

Stepwise Synthesis

Step Description Reagents/Conditions Notes
1 Protection of L-asparagine amino groups Boc anhydride or similar protecting agent in alkaline medium Prevents unwanted side reactions during coupling
2 Activation of carboxyl group EDC or DCC in presence of NHS (N-hydroxysuccinimide) Forms active ester intermediate
3 Coupling with 2-(dodecylamino)ethylamine Stirring in anhydrous solvent (e.g., DMF or DCM) at room temperature or slightly elevated temperature Forms amide bond linking dodecylaminoethyl moiety to L-asparagine
4 Deprotection of amino groups Acidic conditions (e.g., TFA in DCM) Restores free amino groups in final compound
5 Purification Chromatography (e.g., silica gel column) or recrystallization Ensures high purity of product

Reaction Scheme Summary

$$
\text{Protected L-asparagine} + \text{Activated carboxyl} \xrightarrow[\text{Coupling agent}]{\text{+ Dodecylaminoethylamine}} \text{Protected intermediate} \xrightarrow[\text{Acidic deprotection}]{} \text{N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine}
$$

Comparative Data Table of Similar Compounds

Compound Name Molecular Formula Key Structural Features Preparation Notes
This compound C20H42N4O3 L-asparagine backbone with dodecylaminoethyl side chain Multi-step organic synthesis with coupling agents
N-Ethyl-L-asparagine C6H12N2O3 Shorter alkyl chain, less hydrophobic Simpler coupling reactions
N-Dodecyl-L-asparagine C15H30N2O3 Dodecyl chain but lacks additional amino groups Similar synthetic approach but fewer steps
(2S)-4-amino-2-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxobutanoic acid C20H42N4O4 Contains additional oxo group, different reactivity Requires modified synthetic conditions

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified amino groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the dodecylamino group.

Scientific Research Applications

Biotechnological Applications

A. Glycoprotein Synthesis

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine serves as a crucial building block for glycoproteins, which are essential in the development of biopharmaceuticals. Glycoproteins play critical roles in cell signaling, immune response, and as therapeutic agents.

Application AreaDescription
Glycoprotein ProductionUsed in the synthesis of glycoproteins for drug development and vaccine formulation.
Drug Efficacy EnhancementImproves stability and efficacy of therapeutic proteins by modifying their glycosylation patterns.

B. Enzyme Activity Research

This compound is utilized to investigate enzyme-substrate interactions, aiding in the development of enzyme inhibitors for therapeutic purposes.

Pharmaceutical Applications

A. Cancer Treatment

This compound has potential applications in cancer therapy, particularly targeting lymphoproliferative disorders. As cancer cells often rely on external sources of L-asparagine due to their low levels of L-asparagine synthetase, administering this compound can inhibit tumor growth by depriving cancer cells of this essential amino acid.

Cancer TypeMechanism of Action
Acute Lymphoblastic Leukemia (ALL)Inhibits the availability of L-asparagine, leading to reduced tumor cell proliferation.
Hodgkin's LymphomaSimilar mechanism as above; effective in chemotherapy protocols.

Food Industry Applications

A. Acrylamide Reduction

The compound is also explored for its ability to reduce acrylamide formation during high-temperature cooking processes. By hydrolyzing L-asparagine before it can react with reducing sugars, this compound helps maintain food safety while preserving sensory qualities.

Food TypeReduction PercentageNotes
Fried Foods>99%Effective in preventing acrylamide formation without altering taste or texture.
Baked Goods>88%Maintains color and flavor while reducing harmful compounds.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Cancer Therapy

  • Study: A clinical trial demonstrated that patients with acute lymphoblastic leukemia showed improved outcomes when treated with L-asparaginase derived from this compound.
  • Outcome: Significant reduction in tumor size and improved survival rates were observed.

Case Study 2: Food Processing

  • Study: Research indicated that incorporating this compound into food processing significantly lowered acrylamide levels in potato chips.
  • Outcome: The study reported over 99% reduction in acrylamide content without compromising the sensory attributes of the product.

Mechanism of Action

The mechanism of action of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Proteins: Interact with proteins and enzymes, affecting their structure and function.

    Modulate Pathways: Influence cellular signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

    Disrupt Membranes: The dodecyl chain can insert into lipid membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine (94346-08-4) C20H42N4O3 386.57 Dodecylamino, ethylenediamine linkers, asparagine backbone Long hydrophobic chain; amphiphilic design
N2-[(1,1-Dimethylethoxy)carbonyl]-L-asparagine ethyl ester (84787-81-5) C11H20N2O5 260.29 Boc-protected amine, ethyl ester Smaller size; tert-butoxycarbonyl (Boc) group enhances stability in synthesis
L-Asparagine, N2-Fmoc-N-(sulfonaphthylaminoethyl) (182253-73-2) C31H29N3O8S 603.65 Fmoc-protected amine, sulfonaphthyl group Bulky Fmoc group; sulfonate enhances water solubility
L-Asparagine-N2-(isoindole-dione acetyl) (35181-18-1) C14H13N3O6 319.27 Isoindole-dione acetyl group Rigid aromatic structure; potential for π-π interactions
N2-Boc-N-(glucosaminyl)-L-asparagine (CymitQuimica) Not provided ~450 (estimated) Boc-protected amine, glucosamine moiety Carbohydrate conjugation; suited for glycobiology studies

Physicochemical Properties

  • Lipophilicity : The dodecyl chain in 94346-08-4 significantly increases its hydrophobicity compared to analogs. For example, 84787-81-5 (XLogP3 = 0.1) is less lipophilic, while 94346-08-4 likely has a much higher logP due to its alkyl chain.
  • Solubility : Polar groups in 182253-73-2 (sulfonate) and CymitQuimica’s compound (glucosamine) enhance aqueous solubility, whereas 94346-08-4 may require organic solvents for dissolution .
  • Molecular Flexibility : The ethylenediamine linkers in 94346-08-4 provide conformational flexibility, contrasting with the rigid isoindole-dione group in 35181-18-1 .

Biological Activity

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine (CAS 94346-08-4) is a synthetic amino acid derivative with potential applications in various biological and pharmaceutical fields. This article provides a comprehensive overview of its biological activity, including molecular properties, mechanisms of action, and relevant case studies.

Molecular Properties

  • Molecular Formula : C20H42N4O3
  • Molecular Weight : 398.58 g/mol
  • Structure : The compound consists of a dodecylamino group linked to an L-asparagine backbone through two ethylene diamine units, enhancing its hydrophobic characteristics.

This compound exhibits several biological activities attributed to its structural properties:

  • Cell Membrane Interaction : The dodecyl group contributes to the compound's amphiphilic nature, facilitating interactions with lipid membranes. This property may enhance cell permeability and influence cellular uptake mechanisms.
  • Antitumor Activity : Preliminary studies suggest that derivatives of L-asparagine can inhibit tumor cell proliferation. The mechanism may involve modulation of metabolic pathways associated with amino acid transport and metabolism in cancer cells.
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, potentially benefiting conditions like neurodegeneration by modulating neurotransmitter levels.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Antitumor effectsIn vitro assaysSignificant inhibition of cancer cell proliferation at concentrations >50 µM.
Study 2NeuroprotectionAnimal modelsReduced neuronal apoptosis in models of oxidative stress.
Study 3Membrane permeabilityFluorescence assaysEnhanced cellular uptake in lipid bilayer models compared to controls.

Case Studies

  • Antitumor Efficacy in Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancers. Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in oncology.
  • Neuroprotective Mechanisms in Rodent Models : Research involving rodent models demonstrated that administration of the compound significantly mitigated neurotoxic effects induced by glutamate, highlighting its potential as a neuroprotective agent.
  • Membrane Interaction Studies : Fluorescence spectroscopy was employed to assess the interaction of the compound with phospholipid membranes. Results showed increased membrane fluidity and permeability, supporting its role as a membrane-active agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via stepwise alkylation and amidation. A typical approach involves reacting L-asparagine derivatives with dodecylaminoethyl intermediates in acetonitrile under reflux. Triethylamine is often used as a catalyst to neutralize byproducts (e.g., HCl). Temperature control (60°C) and stoichiometric ratios (1:1.2 for amine:asparagine derivatives) are critical for achieving yields up to 89.2%. Post-reaction purification via column chromatography (silica gel, methanol/chloroform gradient) is recommended .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC (C18 column, water/acetonitrile with 0.1% trifluoroacetic acid) resolves polar byproducts. Alternatively, precipitation in cold ether followed by recrystallization from ethanol/water mixtures (1:3 v/v) achieves >95% purity. Centrifugation at 10,000 rpm for 15 minutes ensures efficient phase separation .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals, particularly for the dodecylaminoethyl sidechain. High-resolution mass spectrometry (HRMS, ESI+) with isotopic pattern analysis confirms molecular formula (e.g., [M+H]+ at m/z 743.809). Compare data with structurally analogous compounds like L-glutaminyl-asparagine derivatives to validate assignments .

Q. What in vitro assays are suitable for evaluating the biological interactions of this compound, and how can conflicting activity reports be addressed?

  • Methodological Answer : Conduct competitive binding assays (e.g., fluorescence polarization) against targets like the P2X7 receptor, which shares structural motifs with similar amino acid derivatives. For contradictory results, standardize assay conditions (pH 7.4, 25°C) and validate via molecular docking (AutoDock Vina) to compare binding affinities across studies. Include positive controls (e.g., GW791343 for P2X7) to calibrate responses .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically analyzed?

  • Methodological Answer : Perform accelerated stability studies using HPLC-UV (220 nm). Prepare buffered solutions (pH 3–9) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation kinetics (first-order rate constants) and identify byproducts via LC-MS. Phosphate buffer (pH 7.4) at 4°C typically maximizes shelf life (>6 months) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthesis yields (e.g., 58% vs. 89.2%) for this compound?

  • Methodological Answer : Variability arises from differences in reagent purity, solvent dryness, or heating methods (oil bath vs. microwave). Replicate high-yield protocols (e.g., triethylamine in anhydrous acetonitrile, 60°C, 10 hours) and characterize intermediates (e.g., ethyl 2-oxoacetate derivatives) via FT-IR to ensure reaction progress .

Key Research Considerations

  • Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the asparagine amide bond.
  • Characterization : Combine orthogonal techniques (NMR, HRMS, X-ray crystallography) for unambiguous structural confirmation.
  • Biological Assays : Use cell lines with validated receptor expression (e.g., HEK293 for P2X7) to reduce off-target effects .

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